

# Allyl Salicylate: A Technical Guide to Safety and Toxicology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allyl salicylate**

Cat. No.: **B080981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the safety and toxicological profile of **allyl salicylate**. It is intended for an audience of researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document consolidates available quantitative toxicity data, details standard experimental protocols for key toxicological endpoints, and presents visual representations of relevant biological pathways and experimental workflows. The information is structured to facilitate easy access and comparison, adhering to rigorous scientific standards. While comprehensive data for **allyl salicylate** is not publicly available for all endpoints, this guide leverages data on structurally related salicylates and established OECD guidelines to provide a thorough assessment framework.

## Chemical and Physical Properties

- Chemical Name: Allyl 2-hydroxybenzoate
- Synonyms: **Allyl salicylate**; 2-Hydroxybenzoic acid, 2-propen-1-yl ester
- CAS Number: 10484-09-0
- Molecular Formula:  $C_{10}H_{10}O_3$
- Molecular Weight: 178.18 g/mol

- Appearance: Liquid with a fruity, wintergreen-like odor.[\[1\]](#)

## Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **allyl salicylate** and related salicylates.

**Table 2.1: Acute Toxicity**

| Endpoint         | Species | Route           | Value              | Reference           |
|------------------|---------|-----------------|--------------------|---------------------|
| LD <sub>50</sub> | Rat     | Oral            | > 5000 mg/kg       | <a href="#">[2]</a> |
| LD <sub>50</sub> | Rat     | Oral            | 1520 mg/kg         | <a href="#">[3]</a> |
| LD <sub>50</sub> | Mouse   | Intraperitoneal | 200 mg/kg          | <a href="#">[2]</a> |
| LD <sub>50</sub> | Rabbit  | Dermal          | Data not available |                     |
| LC <sub>50</sub> | Rat     | Inhalation      | Data not available |                     |

Note: Conflicting oral LD<sub>50</sub> data exists in the literature, which may be due to differences in study protocols or purity of the test substance.

**Table 2.2: Dermal and Ocular Irritation**

| Endpoint        | Species | Method     | Result                             | Reference           |
|-----------------|---------|------------|------------------------------------|---------------------|
| Skin Irritation | Human   | Patch Test | Non-irritating at 4% in petrolatum | <a href="#">[2]</a> |
| Skin Irritation | Rabbit  | OECD 404   | Data not available                 |                     |
| Eye Irritation  | Rabbit  | OECD 405   | Data not available                 |                     |

**Table 2.3: Sensitization**

| Endpoint           | Species | Method          | Result             | Reference |
|--------------------|---------|-----------------|--------------------|-----------|
| Skin Sensitization | Mouse   | LLNA (OECD 429) | Data not available |           |

**Table 2.4: Genotoxicity**

| Endpoint                | System          | Method                    | Result             | Reference |
|-------------------------|-----------------|---------------------------|--------------------|-----------|
| Gene Mutation           | S. typhimurium  | Ames Test (OECD 471)      | Data not available |           |
| Chromosomal Aberrations | Mammalian Cells | In Vitro Assay (OECD 473) | Data not available |           |

**Table 2.5: Carcinogenicity**

| Species | Route | Method          | Result             | Reference |
|---------|-------|-----------------|--------------------|-----------|
| Rat     | Oral  | 2-Year Bioassay | Data not available |           |
| Mouse   | Oral  | 2-Year Bioassay | Data not available |           |

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic studies for **allyl salicylate** are not readily available in public literature. However, based on the general behavior of salicylate esters, the following can be inferred:

- Absorption: **Allyl salicylate** can be absorbed through the skin and the gastrointestinal tract. [4] Dermal absorption is influenced by the vehicle and any damage to the skin.[4]
- Distribution: Once absorbed, salicylates are distributed throughout the body.[5]
- Metabolism: It is anticipated that **allyl salicylate** is rapidly hydrolyzed by esterases in the skin, liver, and blood to salicylic acid and allyl alcohol.[5][6] Salicylic acid then undergoes

further metabolism, primarily in the liver, through conjugation with glycine and glucuronic acid, and a small fraction is oxidized.[5]

- Excretion: The metabolites of salicylic acid are primarily excreted by the kidneys.[5] The rate of excretion is dependent on urinary pH.[5]

## Detailed Experimental Protocols

The following sections describe the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols would be appropriate for evaluating the safety of **allyl salicylate**.

### Acute Dermal Toxicity (as per OECD Guideline 402)

- Objective: To determine the potential for a substance to cause toxicity from a single, short-term dermal exposure.
- Test Animals: Typically, young adult rats or rabbits are used.
- Procedure:
  - A limit test is often performed first at a dose of 2000 mg/kg body weight.
  - The test substance is applied uniformly over a shaved area of skin (approximately 10% of the body surface area).[7]
  - The application site is covered with a porous gauze dressing for 24 hours.[7]
  - After the exposure period, the residual substance is removed.[7]
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
  - A full necropsy is performed on all animals at the end of the observation period.[8]
- Endpoint: The LD<sub>50</sub> (the dose estimated to be lethal to 50% of the animals) is calculated if a full dose-response study is conducted.

## Skin Irritation/Corrosion (as per OECD Guideline 404)

- Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Test Animals: The albino rabbit is the preferred species.[9]
- Procedure:
  - A small area of the animal's back is shaved.
  - 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin.[9]
  - The treated area is covered with a gauze patch for a 4-hour exposure period.[9]
  - After 4 hours, the patch and residual substance are removed.
  - The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
  - Observations may continue for up to 14 days to assess the reversibility of any effects.[9]
- Endpoint: The severity of skin reactions is scored based on a standardized scale. The substance is classified based on the severity and reversibility of the observed lesions.[10]

## Eye Irritation/Corrosion (as per OECD Guideline 405)

- Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.
- Test Animals: The albino rabbit is the recommended species.[11]
- Procedure:
  - A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[12][13]
  - The other eye remains untreated and serves as a control.[13]

- The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[11]
- The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[13]
- Endpoint: Ocular lesions are scored using a standardized system.[12] The classification of the substance is based on the severity and persistence of the observed eye damage.

## **Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)**

- Objective: To determine the potential of a substance to induce allergic contact dermatitis.
- Test Animals: Mice are used for this assay.[13]
- Procedure:
  - The test substance is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[1]
  - A vehicle control group and a positive control group are also included.[13]
  - On day 5, a radiolabeled substance (e.g.,  $^3\text{H}$ -methyl thymidine) is injected intravenously to measure lymphocyte proliferation.[1]
  - Approximately 5 hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[14]
  - The proliferation of lymphocytes in the lymph nodes is quantified by measuring the incorporation of the radiolabel.[13]
- Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[13][14] The EC3 value, which is the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.

## Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

- Objective: To screen for the potential of a substance to cause gene mutations.
- Test System: At least five strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[3][15]
- Procedure:
  - The bacterial strains are exposed to the test substance at a range of concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).[3]
  - The mixture is plated on a minimal agar medium that lacks the essential amino acid.
  - The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

## In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

- Objective: To identify substances that cause structural damage to chromosomes in mammalian cells.
- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
- Procedure:
  - Cell cultures are exposed to the test substance at a minimum of three different concentrations, both with and without a metabolic activation system.[2]

- After an appropriate incubation period, the cells are treated with a substance that arrests them in metaphase.[2]
- The cells are then harvested, fixed, and stained.
- The chromosomes of at least 300 metaphase cells per concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- Endpoint: A substance is considered positive if it produces a concentration-related increase in the number of cells with chromosomal aberrations or a reproducible increase at one or more concentrations.[11]

## Visualizations: Pathways and Workflows

### Signaling Pathway for Skin Sensitization

[Click to download full resolution via product page](#)

Caption: Adverse Outcome Pathway (AOP) for skin sensitization initiated by covalent protein binding.

## Experimental Workflow for Skin Sensitization Assessment



[Click to download full resolution via product page](#)

Caption: Tiered testing strategy for assessing skin sensitization potential.

# Logical Framework for Toxicity Data Evaluation



[Click to download full resolution via product page](#)

Caption: A logical framework for evaluating a toxicological endpoint using a tiered approach.

## Conclusion

**Allyl salicylate** exhibits low to moderate acute oral toxicity. Data on other toxicological endpoints are limited in the publicly available literature. Based on human patch testing, it is not a skin irritant at concentrations up to 4%. However, the potential for skin sensitization cannot be fully dismissed without further data, such as from a Local Lymph Node Assay. Due to the lack of specific genotoxicity and carcinogenicity studies, a definitive conclusion on these endpoints cannot be drawn. Any safety assessment should consider the potential for hydrolysis to salicylic acid and allyl alcohol and evaluate the toxicity of these metabolites. The experimental protocols and frameworks provided in this guide offer a robust approach for generating any necessary data to fill existing gaps and conduct a thorough risk assessment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ecetoc.org [ecetoc.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Fragrance University [fragranceu.com]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. nucro-technics.com [nucro-technics.com]
- 7. allyl phenoxyacetate, 7493-74-5 [thegoodsentscompany.com]
- 8. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. 2.9. Bacterial Reverse Mutation Test [bio-protocol.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]
- To cite this document: BenchChem. [Allyl Salicylate: A Technical Guide to Safety and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080981#allyl-salicylate-safety-and-toxicology-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)